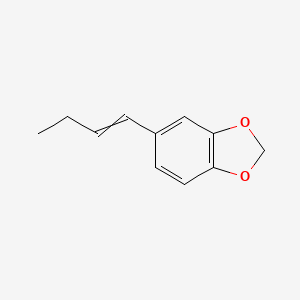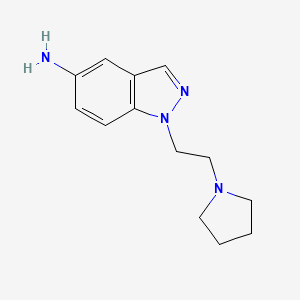
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chloromethyl group and a propylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 4-(4-propylcyclohexyl)chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: 1-(Hydroxymethyl)-4-(4-propylcyclohexyl)benzene, 1-(Aminomethyl)-4-(4-propylcyclohexyl)benzene.
Oxidation: 1-(Carboxymethyl)-4-(4-propylcyclohexyl)benzene.
Reduction: 1-Methyl-4-(4-propylcyclohexyl)benzene.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic hydrocarbons with biological molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to potential biological effects. The propylcyclohexyl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
- 1-(Chloromethyl)-4-(4-methylcyclohexyl)benzene
- 1-(Chloromethyl)-4-(4-ethylcyclohexyl)benzene
- 1-(Chloromethyl)-4-(4-butylcyclohexyl)benzene
Comparison: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene is unique due to the presence of the propylcyclohexyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and butyl analogs. These differences can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C16H23Cl |
|---|---|
Peso molecular |
250.80 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C16H23Cl/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9,12H2,1H3 |
Clave InChI |
URVRNMKFCPQSSN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[3-(furan-2-yl)propanamido]cyclohexane-1-carboxylate](/img/structure/B8584121.png)
![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8584137.png)


![1-[6-[(S)-1-Hydroxyethyl]-2-pyridyl]ethanone](/img/structure/B8584154.png)

![(1-{[(3-Phenoxyphenyl)methoxy]methyl}cyclopropyl)methanol](/img/structure/B8584169.png)



![6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8584190.png)



